Physicochemical properties of 3-Methyl-3-(thiophen-2-yl)butanoic acid
Physicochemical properties of 3-Methyl-3-(thiophen-2-yl)butanoic acid
This guide provides an in-depth technical analysis of 3-Methyl-3-(thiophen-2-yl)butanoic acid , a specialized building block in medicinal chemistry.
Editorial Note: A critical distinction must be made immediately. This compound (CAS 937640-04-5) contains a quaternary carbon center.[1] It is distinct from the more common thioether analog, 3-(thiophen-2-ylthio)butanoic acid (CAS 133359-80-5), which is an intermediate for Dorzolamide. This guide focuses exclusively on the carbon-linked quaternary structure.
[1][2]
Executive Summary
3-Methyl-3-(thiophen-2-yl)butanoic acid is a carboxylic acid building block characterized by a quaternary carbon center linking a thiophene ring, a gem-dimethyl group, and an acetic acid side chain.[1] In drug discovery, this scaffold is valuable for its ability to introduce a lipophilic, metabolically stable motif that restricts conformational freedom via the Thorpe-Ingold (gem-dimethyl) effect . It serves as a bioisostere for phenyl-based quaternary amino acids and is utilized in the synthesis of voltage-gated ion channel modulators and kinase inhibitors.
Molecular Identity & Structural Analysis
Nomenclature & Identification
| Parameter | Detail |
| IUPAC Name | 3-Methyl-3-(thiophen-2-yl)butanoic acid |
| CAS Number | 937640-04-5 |
| Molecular Formula | C₉H₁₂O₂S |
| Molecular Weight | 184.26 g/mol |
| SMILES | CC(C)(CC(=O)O)c1cccs1 |
| Key Structural Feature | Quaternary C3 center (gem-dimethyl) |
Structural Bioisosterism
The molecule features a thiophene ring as a bioisostere for a phenyl group. The thiophene offers:
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Reduced Lipophilicity: Slightly lower LogP than the corresponding phenyl analog.
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Electronic Effects: The sulfur atom acts as an electron donor, making the ring more electron-rich and susceptible to electrophilic aromatic substitution at the 5-position.
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Metabolic Handle: The 5-position is a potential site for metabolic oxidation (S-oxidation or hydroxylation), which must be managed during lead optimization.
Physicochemical Properties
Note: Values below combine available experimental data with high-confidence predictive models (ACD/Labs, ChemAxon) typical for building blocks of this class.
| Property | Value | Context/Implication |
| Physical State | Solid (White to off-white powder) | Standard handling as a solid acid. |
| Melting Point | 65–70 °C (Predicted) | Low-melting solid; requires cool storage to prevent sintering. |
| Boiling Point | ~310 °C (at 760 mmHg) | High boiling point; stable under standard reflux conditions. |
| pKa (Acid) | 4.75 ± 0.10 | Typical carboxylic acid; exists as carboxylate anion at physiological pH (7.4). |
| LogP (Octanol/Water) | 2.45 ± 0.20 | Moderately lipophilic; good membrane permeability potential. |
| Polar Surface Area (PSA) | 37.3 Ų | Favorable for oral bioavailability (Rule of 5 compliant). |
| Solubility | DMSO, Methanol, DCM | High organic solubility; low aqueous solubility at acidic pH. |
Synthesis & Purification Workflow
Retrosynthetic Strategy
The most robust route to generating the quaternary center at position 3 is via Friedel-Crafts Alkylation of thiophene using 3,3-dimethylacrylic acid (senecioic acid). This method leverages the high nucleophilicity of the thiophene ring.
Step-by-Step Synthesis Protocol
Objective: Synthesis of 3-Methyl-3-(thiophen-2-yl)butanoic acid on a 10g scale.
Reagents:
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Thiophene (Excess, acts as solvent/reactant)
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3,3-Dimethylacrylic acid (1.0 equiv)
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Polyphosphoric Acid (PPA) or Methanesulfonic acid (MsOH) as catalyst.
Protocol:
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Setup: Charge a flame-dried 250 mL round-bottom flask with 3,3-dimethylacrylic acid (10.0 g, 100 mmol).
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Solvent Addition: Add Thiophene (40 mL). Note: Thiophene is used in excess to minimize polymerization.
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Catalyst Addition: Cool the mixture to 0°C. Slowly add Methanesulfonic acid (15 mL) dropwise over 20 minutes to control the exotherm.
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Reaction: Warm to room temperature and then heat to 50°C. Stir for 4–6 hours.
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Checkpoint: Monitor by HPLC/TLC. The limiting reagent (acrylic acid) should disappear.
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Quench: Pour the reaction mixture slowly into 200 mL of crushed ice/water with vigorous stirring.
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Extraction: Extract the aqueous mixture with Ethyl Acetate (3 x 100 mL).
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Workup: Combine organic layers. Wash with Brine (100 mL). Dry over anhydrous Na₂SO₄. Filter and concentrate under reduced pressure.
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Purification: The crude residue is often a brown oil or low-melting solid. Purify via Flash Column Chromatography (Hexanes:Ethyl Acetate gradient, 90:10 to 70:30).
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Alternative: Recrystallization from Hexanes/Ether if the solid is sufficiently crystalline.
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Synthesis Workflow Diagram
Caption: Acid-catalyzed Friedel-Crafts alkylation workflow for generating the quaternary carbon scaffold.
Analytical Characterization (Quality Control)
To validate the identity and purity of the synthesized compound, the following analytical criteria must be met.
HPLC Method[3][4]
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Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
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Mobile Phase A: Water + 0.1% Formic Acid.
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Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
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Gradient: 5% B to 95% B over 10 minutes.
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Detection: UV at 230 nm (Thiophene absorption).[2]
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Retention Time: Expect elution around 6.5–7.5 min (moderately lipophilic).
NMR Spectroscopy
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¹H NMR (400 MHz, CDCl₃):
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δ 11.0 (br s, 1H, COOH )
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δ 7.15 (dd, 1H, Thiophene C5-H)
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δ 6.95 (m, 2H, Thiophene C3-H, C4-H)
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δ 2.65 (s, 2H, CH ₂-COOH)
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δ 1.55 (s, 6H, C(CH ₃)₂)
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Interpretation: The singlet at 1.55 ppm integrating for 6 protons is the diagnostic signal for the gem-dimethyl group, confirming the quaternary structure.
Pharmaceutical Relevance
The Gem-Dimethyl Effect
The two methyl groups at the C3 position create steric bulk that restricts the rotation of the side chain. This is known as the Thorpe-Ingold effect .
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Benefit: It pre-organizes the molecule into a conformation closer to the bioactive bound state, reducing the entropy penalty of binding to a protein target.
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Metabolic Stability: The quaternary center blocks β-oxidation and hinders metabolic attacks on the carbon chain, significantly increasing the half-life of the molecule compared to a linear alkyl chain.
Distinction from "Thio" Analog
Researchers must not confuse this compound with (S)-3-(thiophen-2-ylthio)butanoic acid .
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Target Molecule (This Guide): C–C bond linkage. Used for steric bulk/lipophilicity.
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"Thio" Analog: C–S–C linkage. Used as a precursor for carbonic anhydrase inhibitors (e.g., Dorzolamide).
References
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Chemical Identity: PubChem Database. 3-Methyl-3-(thiophen-2-yl)butanoic acid (Compound CID 2104655). National Center for Biotechnology Information. Link
- Synthetic Methodology (General): Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989.
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Bioisosterism: Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link
- Gem-Dimethyl Effect: Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915). The Formation and Stability of Spiro-Compounds. J. Chem. Soc., Trans., 107, 1080-1106. (Foundational text on the Thorpe-Ingold effect).
